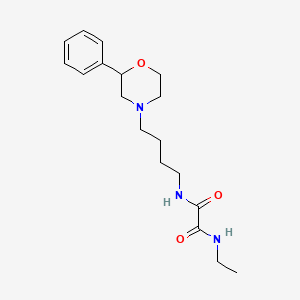

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, commonly known as EPPA, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. EPPA is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in the regulation of a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

Polyamine Catabolism and Antitumor Agents

Research has explored the role of polyamine analogs, like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (a compound related to N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide), in inducing programmed cell death (PCD) in cancer cells. This process involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests that the cytotoxic activity of these compounds may partly be due to oxidative stress resulting from hydrogen peroxide (H2O2) production (Ha et al., 1997).

Drug Delivery Vehicles

Another study focused on aminoalcohol-based bis-(aminoalcohol)oxalamides for developing novel dermal and topical drug delivery systems. This research illustrates the use of these compounds in creating supramolecular organogels, which can effectively control the release rate of non-steroidal anti-inflammatory drugs like Ibuprofen, highlighting their potential as innovative drug delivery vehicles (Uzan et al., 2016).

Synthetic Organic Chemistry

The synthesis and characterization of di- and mono-oxalamides through a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes have been developed. This methodology offers a new route for creating N-(2-carboxyphenyl)aryloxalmonoamides and N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, presenting an operationally simple and high-yielding approach for producing these compounds (Mamedov et al., 2016).

Crystal Morphology and Polymer Science

In the field of polymer science, a study on the crystal morphology, crystallization behavior, and thermal stability of poly(1,4-butylene adipate) modulated by a oxalamide derivative (N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide)) as a nucleating agent has shown that these compounds can significantly influence the crystallization rate and thermal stability of polymers. This research provides insights into the use of oxalamide derivatives in modifying polymer properties for various applications (Yang et al., 2017).

Electrochemical Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from an ionic liquid closely related to N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has been identified as an effective, economical, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This catalyst could lead to a safe, sustainable, and cost-effective method for hydrogen peroxide production, highlighting the environmental and industrial significance of such compounds (Fellinger et al., 2012).

Propriétés

IUPAC Name |

N-ethyl-N'-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-2-19-17(22)18(23)20-10-6-7-11-21-12-13-24-16(14-21)15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLJKEMXKWVNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2671546.png)

![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2671548.png)

![N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2671552.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)

![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)

![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)